Bienvenue dans la boutique en ligne BenchChem!

Cholic Acid 3-O-β-Glucuronide Disodium Salt

FXR agonism nuclear receptor pharmacology bile acid signaling

CA-3G disodium salt uniquely combines partial FXR agonism (EC50 91.5 µM, 45% efficacy) with high aqueous solubility (≥300 µM at physiological & acidic pH), low albumin binding (53.6%), and MRP2/ABCC2-independent biliary secretion—properties absent in CDCA-3G, LCA-3G, or DCA-3G. Use as a graded FXR dose-response probe without ceiling effects, a selective non-MRP2 bile acid transport marker, or an LC-MS/MS calibrator for the glucuronidated bile acid sub-metabolome (endogenous serum level 0.007 µg/mL). Ideal for drug-induced cholestasis and renal compensatory clearance studies.

Molecular Formula C₃₀H₄₆Na₂O₁₁
Molecular Weight 628.66
CAS No. 59274-69-0
Cat. No. B1145832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholic Acid 3-O-β-Glucuronide Disodium Salt
CAS59274-69-0
Synonymsβ-D-Glucopyranosiduronic Acid Derivative;  24-Norcholane;  (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt
Molecular FormulaC₃₀H₄₆Na₂O₁₁
Molecular Weight628.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAS 59274-69-0): A Structurally Distinct Bile Acid Metabolite for Targeted Metabolic and Transport Research


Cholic Acid 3-O-β-Glucuronide Disodium Salt (CA-3G) is the disodium salt of the C3‑glucuronidated conjugate of the primary bile acid cholic acid. It is an endogenous phase‑II metabolite formed by UDP‑glucuronosyltransferase (UGT) enzymes and belongs to the steroid glucuronide conjugate class [1]. CA‑3G exhibits a unique combination of high aqueous solubility, low albumin binding, and moderate farnesoid X receptor (FXR) agonism that distinguishes it from other bile acid 3‑O‑glucuronides [1].

Why Cholic Acid 3-O-β-Glucuronide Disodium Salt Cannot Be Substituted with Other Bile Acid Glucuronides


Bile acid 3‑O‑glucuronides are not functionally interchangeable. CA‑3G differs markedly from chenodeoxycholic acid‑3‑glucuronide (CDCA‑3G), lithocholic acid‑3‑glucuronide (LCA‑3G), and deoxycholic acid‑3‑glucuronide (DCA‑3G) in FXR potency, acid‑phase solubility, albumin binding, intestinal absorption rate, steady‑state serum concentration, and transporter‑mediated biliary secretion [1][2][3][4]. A researcher or industrial analyst who substitutes CA‑3G with a more readily available bile acid glucuronide (e.g., LCA‑3G or CDCA‑3G) risks introducing a compound with ≥5‑fold greater FXR agonism, 50‑ to 100‑fold lower acid solubility, 2‑fold higher albumin binding, and markedly different enterohepatic recycling kinetics, thereby confounding metabolic, pharmacological, or analytical results [1][2][4].

Quantitative Differentiation of Cholic Acid 3-O-β-Glucuronide Disodium Salt: Head‑to‑Head Comparator Data


FXR Agonism: CA‑3G Exhibits 11‑fold Weaker Potency than CDCA‑3G and 6‑fold Weaker than LCA‑3G, Yet Is More Potent than Unconjugated Cholic Acid

In a cell‑free AlphaScreen coactivator recruitment assay using human FXR, CA‑3G (compound 10) showed an EC50 of 91.5 ± 8.5 µM with 45 ± 5% efficacy (relative to 50 µM CDCA). In the same assay, CDCA‑3G (9) gave an EC50 of 8 ± 3 µM (110 ± 4% efficacy), LCA‑3G (11) 15 ± 5 µM (68 ± 8%), DCA‑3G (12) 76 ± 1 µM (45 ± 5%), and the parent unconjugated cholic acid (CA) displayed an EC50 > 100 µM [1]. Thus CA‑3G is an intermediate‑potency FXR ligand: significantly weaker than CDCA‑3G and LCA‑3G, comparable to DCA‑3G, but definitively more potent than unconjugated cholic acid.

FXR agonism nuclear receptor pharmacology bile acid signaling

Acid‑Phase Solubility: CA‑3G Maintains ≥300 µM Solubility at pH < 1, Whereas CDCA‑3G, LCA‑3G, and DCA‑3G Precipitate

HPLC‑ESI‑MS2 determination of HCl solubility (pH < 1) at 25 °C yielded the following: CA‑3G ≥300 µM, CDCA‑3G 191.5 ± 7.8 µM, LCA‑3G 2.5 ± 0.0 µM, DCA‑3G 6.1 ± 0.3 µM [1]. At physiological pH (PBS, pH 7.4) all compounds were ≥300 µM. Additionally, bovine serum albumin binding for CA‑3G was only 53.6 ± 1.9%, compared to 98.5 ± 0.2% (CDCA‑3G), 97.4 ± 0.3% (LCA‑3G), and 99.7 ± 0.1% (DCA‑3G) [1].

physicochemical profiling solubility formulation

Intestinal Absorption: CA‑3G Is Absorbed 40‑fold Less Efficiently than Taurocholate and 10–18‑fold Less than LCA‑3G

In an in situ perfused rat intestinal model, the absorption rate of [³H]cholic acid 3‑O‑β‑D‑glucuronide in the ileum was 1/40 that of [¹⁴C]taurocholic acid, and in the jejunum it was 1/8 that of taurocholate [1]. Direct comparison of two glucuronides showed that [³H]lithocholic acid glucuronide absorption was 18‑fold higher in the jejunum and 10‑fold higher in the ileum than [³H]cholic acid glucuronide [1].

intestinal absorption enterohepatic circulation bile acid transport

Steady‑State Serum Concentration: CA‑3G Is the Least Abundant Circulating Bile Acid Glucuronide in Healthy Humans

Mass fragmentographic quantification in fasting serum from healthy subjects (n = 9) showed the following mean glucuronide concentrations: cholic acid 0.007 µg/mL, lithocholic acid 0.013 µg/mL, chenodeoxycholic acid 0.078 µg/mL, deoxycholic acid 0.083 µg/mL, and ursodeoxycholic acid 0.013 µg/mL [1]. Cholic acid glucuronide thus circulates at a concentration 5–12‑fold lower than other bile acid glucuronides.

clinical biochemistry bile acid metabolomics reference ranges

Biliary Secretion and Transporter Dependence: CA‑3G Secretion Is Less Impaired in Organic Anion Transport Deficiency than LCA‑3G

In control Wistar rats, biliary recovery 1 h after i.v. administration was 98% for [³H]CA‑3G and 96% for [³H]LCA‑3G [1]. In GY mutant rats with defective canalicular organic anion transport, CA‑3G recovery fell to 71%, whereas LCA‑3G recovery dropped to 24% [1]. Furthermore, infusion of dibromosulphthalein (DBSP, an organic anion transport inhibitor) delayed LCA‑3G secretion in control rats but did not affect CA‑3G secretion [1].

hepatobiliary transport organic anion transporter cholestasis models

Renal vs. Biliary Elimination: CA‑3G Is Efficiently Shunted to Urinary Excretion upon Biliary Obstruction, Unlike Taurocholate

In rats with an external biliary fistula, >90% of administered [³H]CA‑3G was secreted into bile within 60 min (total biliary recovery 98.6 ± 1.2%) [1]. However, in bile‑duct‑ligated animals, urinary excretion became the dominant route: 83.4 ± 9.3% of the dose was excreted in urine within 20 h, significantly faster than the urinary elimination of co‑administered [¹⁴C]taurocholate [1]. Over 70% of the excreted material was intact CA‑3G, confirming metabolic stability [1].

renal excretion bile duct ligation detoxification pathway

Optimal Scientific and Industrial Use Cases for Cholic Acid 3-O-β-Glucuronide Disodium Salt Based on Verified Differentiation Data


FXR Partial Agonist Pharmacological Profiling

CA‑3G’s intermediate FXR EC50 (91.5 µM) and moderate efficacy (45%) [1] make it an ideal tool for studying partial FXR activation without the ceiling effects of potent agonists. It fills a critical potency gap between weak parent cholic acid (EC50 > 100 µM) and strong agonists such as CDCA‑3G (8 µM) or obeticholic acid (99 nM), enabling dose‑response studies of graded FXR‑dependent gene regulation (e.g., CYP7A1 repression, BSEP induction) [1].

Transport Mechanism Dissection in Cholestasis Models

The differential biliary secretion of CA‑3G versus LCA‑3G in organic‑anion‑transport‑deficient GY rats (71% vs 24% recovery at 1 h) [2] and the insensitivity of CA‑3G secretion to DBSP inhibition [2] establish CA‑3G as a selective probe for the bile acid transport system that is independent of MRP2/ABCC2. This selectivity is valuable for dissecting overlapping transport pathways in drug‑induced cholestasis research.

Analytical Reference Standard for LC‑MS/MS Bile Acid Profiling

The exceptionally low endogenous serum concentration of CA‑3G (0.007 µg/mL) [3], combined with its high solubility at both physiological and acidic pH (≥300 µM) [1], makes the disodium salt an excellent calibrator and internal‑standard candidate for quantitative LC‑MS/MS methods targeting the glucuronidated bile acid sub‑metabolome. Its low albumin binding (53.6%) [1] also simplifies matrix‑effect assessments.

Renal Drug Clearance and Detoxification Pathway Studies

The rapid and quantitatively dominant urinary excretion of intact CA‑3G after biliary obstruction (83.4% in 20 h) [4] positions this compound as a model substrate for investigating Phase II‑dependent renal clearance mechanisms. Unlike taurocholate, which depends primarily on biliary elimination, CA‑3G efficiently switches to the renal route, making it relevant for studies of drug‑induced cholestasis and renal compensatory pathways.

Quote Request

Request a Quote for Cholic Acid 3-O-β-Glucuronide Disodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.